molecular formula C18H24F3N3O2 B5289302 N-butyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

N-butyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

Numéro de catalogue: B5289302
Poids moléculaire: 371.4 g/mol
Clé InChI: ORMKIGABRUUDBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-butyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain, and are important in regulating the concentration of glutamate in the synaptic cleft. TFB-TBOA has been studied extensively for its potential therapeutic applications in neurological disorders, such as epilepsy and stroke.

Mécanisme D'action

N-butyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide acts by inhibiting the reuptake of glutamate by EAATs, leading to increased levels of extracellular glutamate. This increase in glutamate has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Biochemical and physiological effects:
This compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It has also been shown to have anticonvulsant effects in animal models of epilepsy. However, this compound has been found to have limited solubility in aqueous solutions, which may limit its use in certain experimental settings.

Avantages Et Limitations Des Expériences En Laboratoire

N-butyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of EAATs, allowing for the specific modulation of glutamate levels in the brain. However, this compound has been found to have limited solubility in aqueous solutions, which may limit its use in certain experimental settings.

Orientations Futures

N-butyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide has several potential future directions for research. It may be useful in the development of new therapies for neurological disorders, such as epilepsy and stroke. Further research is needed to determine the optimal dose and administration of this compound for therapeutic use. Additionally, this compound may be useful in the study of glutamate signaling in the brain and its role in neurological disorders.

Méthodes De Synthèse

N-butyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively functionalize the target molecule. The final product is then purified using column chromatography to obtain a pure compound.

Applications De Recherche Scientifique

N-butyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide has been extensively studied for its potential therapeutic applications in neurological disorders, such as epilepsy and stroke. It has been found to be a potent inhibitor of EAATs, leading to increased levels of extracellular glutamate. This increase in glutamate has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Propriétés

IUPAC Name

N-butyl-2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O2/c1-2-3-8-22-16(25)11-15-17(26)23-9-10-24(15)12-13-6-4-5-7-14(13)18(19,20)21/h4-7,15H,2-3,8-12H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMKIGABRUUDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.